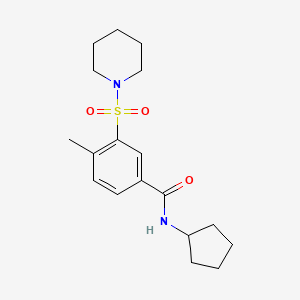
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. The compound is also referred to as CP-945,598 and has been synthesized using different methods.
Wirkmechanismus
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide acts as a selective antagonist of the cannabinoid CB1 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This blockade of the receptor has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The selective blockade of the cannabinoid CB1 receptor by N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the release of dopamine in the brain, which is involved in the regulation of mood and behavior. Additionally, the compound has been found to decrease the release of glutamate, which is involved in the regulation of pain perception. These effects have potential therapeutic benefits in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the cannabinoid CB1 receptor, which allows for specific targeting of this receptor. Additionally, the compound has been found to be stable in various experimental conditions. However, one of the limitations is the lack of information on the compound's pharmacokinetics and pharmacodynamics, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. One of the directions is the exploration of the compound's potential in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the compound's pharmacokinetics and pharmacodynamics. The development of more selective and potent CB1 receptor antagonists is also an area of future research. Finally, the potential use of N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide as a tool compound in the study of the cannabinoid CB1 receptor is an area of interest.
In conclusion, N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound with potential in various scientific research applications. The compound's selectivity for the cannabinoid CB1 receptor has been found to have potential therapeutic benefits in the treatment of various neurological disorders. Further research is needed to elucidate the compound's pharmacokinetics and pharmacodynamics and to develop more selective and potent CB1 receptor antagonists.
Synthesemethoden
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzoic acid with cyclopentanone in the presence of a catalyst such as zinc chloride. The resulting product is then reacted with piperidine and sulfur dioxide to yield N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. Other methods include the reaction of 4-methylbenzoyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience. The compound has been found to act as a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood regulation. The selective blockade of this receptor by N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have potential therapeutic benefits in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14-9-10-15(18(21)19-16-7-3-4-8-16)13-17(14)24(22,23)20-11-5-2-6-12-20/h9-10,13,16H,2-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXQAZSCJVSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)


![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)





![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5061286.png)
